1-(4-Hydroxy-2,6-dimethylphenyl)-3-methylbutan-1-one
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Overview
Description
1-(4-Hydroxy-2,6-dimethylphenyl)-3-methylbutan-1-one is an organic compound with the molecular formula C12H18O2 This compound is characterized by the presence of a hydroxy group and two methyl groups on a phenyl ring, along with a butanone side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Hydroxy-2,6-dimethylphenyl)-3-methylbutan-1-one typically involves the reaction of 4-hydroxy-2,6-dimethylphenyl with a suitable butanone derivative under controlled conditions. One common method is the Friedel-Crafts acylation, where an acyl chloride reacts with the aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the efficiency of the process. The use of catalysts and solvents that can be easily recycled is also common to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(4-Hydroxy-2,6-dimethylphenyl)-3-methylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the butanone side chain can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.
Major Products
Oxidation: Formation of 1-(4-Hydroxy-2,6-dimethylphenyl)-3-methylbutan-2-one.
Reduction: Formation of 1-(4-Hydroxy-2,6-dimethylphenyl)-3-methylbutanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(4-Hydroxy-2,6-dimethylphenyl)-3-methylbutan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Hydroxy-2,6-dimethylphenyl)-3-methylbutan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, affecting their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2,6-dimethylaniline: A substituted aniline with similar structural features but different functional groups.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: A compound with similar aromatic substitution patterns but different side chains.
Uniqueness
1-(4-Hydroxy-2,6-dimethylphenyl)-3-methylbutan-1-one is unique due to its specific combination of functional groups and side chains, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H18O2 |
---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
1-(4-hydroxy-2,6-dimethylphenyl)-3-methylbutan-1-one |
InChI |
InChI=1S/C13H18O2/c1-8(2)5-12(15)13-9(3)6-11(14)7-10(13)4/h6-8,14H,5H2,1-4H3 |
InChI Key |
MRBYLJBGMJTXOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)CC(C)C)C)O |
Origin of Product |
United States |
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